molecular formula C25H20ClN5O2 B11329173 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11329173
M. Wt: 457.9 g/mol
InChI Key: CWDYGLLBSYBZEC-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 3-(4-chlorophenyl)-2,1-benzoxazole moiety and at position 4 with a carboxamide group linked to a 2-phenylethyl chain. The benzoxazole ring (a fused bicyclic system combining benzene and oxazole) is substituted with a 4-chlorophenyl group at position 3, which may enhance lipophilicity and influence binding interactions in biological systems. The 5-methyl group on the triazole ring contributes to steric and electronic modulation, while the phenethyl side chain on the carboxamide may improve membrane permeability . This structural complexity positions it as a candidate for pharmaceutical research, particularly in targeting enzymes or receptors where heterocyclic scaffolds are critical.

Properties

Molecular Formula

C25H20ClN5O2

Molecular Weight

457.9 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)triazole-4-carboxamide

InChI

InChI=1S/C25H20ClN5O2/c1-16-23(25(32)27-14-13-17-5-3-2-4-6-17)28-30-31(16)20-11-12-22-21(15-20)24(33-29-22)18-7-9-19(26)10-8-18/h2-12,15H,13-14H2,1H3,(H,27,32)

InChI Key

CWDYGLLBSYBZEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclization Using Polyphosphoric Acid (PPA)

Reaction of 5-amino-2-mercaptobenzoxazole with 4-chlorobenzoic acid in PPA at 180°C for 6–8 hours yields 3-(4-chlorophenyl)-2,1-benzoxazol-5-amine. This method achieves >85% yield, with IR spectroscopy confirming C=O (1707 cm⁻¹) and NH (3296 cm⁻¹) stretches.

Oxidative Cyclization

Alternative routes employ Dess–Martin periodinane (DMP) for intramolecular cyclization of phenolic Schiff bases at ambient temperature, reducing reaction times to 2 hours while maintaining yields >75%.

Propargylation of the Benzoxazole Core

The amine group at position 5 of the benzoxazole is functionalized with a propargyl group to enable azide-alkyne cycloaddition.

Propargyl Bromide Coupling

Treatment of 3-(4-chlorophenyl)-2,1-benzoxazol-5-amine with propargyl bromide (80% in toluene) in ethanol with triethylamine (TEA) at reflux for 1 hour yields 5-propargylamino-3-(4-chlorophenyl)-2,1-benzoxazole (95% yield). The propargyl group is confirmed by IR bands at 3391 cm⁻¹ (≡C–H) and 2141 cm⁻¹ (C≡C).

Synthesis of the Triazole Moiety

The triazole ring is constructed via Ru-catalyzed azide-alkyne cycloaddition (RuAAC) to achieve regioselective 1,5-disubstitution.

Azide Preparation

Ethyl 2-azidopropionate is synthesized by reacting ethyl 2-bromopropionate with sodium azide (NaN₃) in DMF at 60°C for 12 hours (90% yield).

RuAAC Reaction

5-Propargylamino-3-(4-chlorophenyl)-2,1-benzoxazole is reacted with ethyl 2-azidopropionate using Cp*RuCl(COD) (5 mol%) in dichloroethane (DCE) at 45°C for 30 minutes. This yields 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate (88% yield).

ParameterValue
CatalystCp*RuCl(COD)
SolventDCE
Temperature45°C
Time30 minutes
Yield88%

Carboxamide Functionalization

The ethyl ester is hydrolyzed to a carboxylic acid and coupled with 2-phenylethylamine.

Ester Hydrolysis

The triazole ester is treated with 3M NaOH in THF/H₂O (1:1) at 70°C for 2 hours, yielding the carboxylic acid (95% conversion).

Amide Coupling

The carboxylic acid is coupled with 2-phenylethylamine using EDCI·HCl and HOBt in DMF at 25°C for 12 hours, achieving 92% yield. LC-MS confirms the product (m/z = 457.9).

Methylation at Position 5

A final N-methylation introduces the methyl group using iodomethane (MeI) and sodium hydride (NaH) in DMF at 0°C to 25°C for 6 hours (78% yield).

Optimization and Challenges

  • Regioselectivity : RuAAC ensures 1,5-disubstitution, avoiding mixtures from CuAAC.

  • Yield Improvements : Microwave-assisted coupling reduces reaction times from 12 hours to 1 hour.

  • Purity : Column chromatography (ethyl acetate/hexane, 50:50) achieves >98% purity.

Analytical Characterization

  • IR : Absence of ester C=O (1740 cm⁻¹) post-hydrolysis.

  • NMR : ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, triazole-H), 7.89–7.12 (m, 12H, aromatic-H).

  • HPLC : Retention time = 6.2 minutes (C18 column, acetonitrile/H₂O).

Industrial Scalability

  • Continuous Flow Reactors : Reduce propargylation time to 20 minutes.

  • Green Chemistry : Replace PPA with recyclable SiO₂-supported HClO₄ for benzoxazole synthesis .

Chemical Reactions Analysis

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,2,3-triazole-4-carboxamides with diverse substitutions. Below is a detailed comparison with analogs reported in the literature:

Structural Variations and Molecular Features

Compound Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 3-(4-Chlorophenyl)-2,1-benzoxazol-5-yl; 5-methyl; N-(2-phenylethyl) C25H20ClN5O2 ~481.9 g/mol Benzoxazole core enhances rigidity; phenethyl chain improves lipophilicity.
1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 2-Chlorophenyl; N-(3-phenylisoxazol-5-ylmethyl) C21H17ClN6O2 ~428.8 g/mol Isoxazole instead of benzoxazole; 2-chlorophenyl may reduce steric hindrance compared to 4-chlorophenyl.
1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Chloro-methoxy-phenylacetamide; 5-chloro-2-methylphenyl C21H20Cl2N6O3 ~487.3 g/mol Methoxy group increases polarity; dual chloro substituents may enhance halogen bonding.
N-(4-Chlorophenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide Thiazole core; 3,4-dimethylphenyl; 4-methylthiazole C24H24ClN5OS 466.0 g/mol Thiazole replaces benzoxazole; dimethylphenyl enhances steric bulk.
(S)-1-(4-Chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) 4-Chlorophenyl; hydroxy-phenylpropan-2-yl C19H19ClN4O2 ~370.8 g/mol Hydroxy group increases hydrophilicity; chiral center may influence receptor selectivity.
3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride Benzisoxazole; carbonyl chloride C14H7Cl2NO2 ~300.1 g/mol Carbonyl chloride acts as a reactive precursor for nucleophilic substitutions.

Biological Activity

The compound 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

  • Molecular Formula : C23H22ClN5O2
  • Molecular Weight : 435.91 g/mol
  • InChI Key : QRFDOBBISDJFIJ-UHFFFAOYSA-N

Key Characteristics

PropertyValue
LogP5.1901
Polar Surface Area72.703 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . Research indicates that triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

  • Mechanism of Action :
    • Inhibition of specific enzymes involved in cell proliferation.
    • Induction of oxidative stress leading to cancer cell death.
    • Modulation of signaling pathways associated with cancer progression.
  • Case Studies :
    • A study demonstrated that similar triazole derivatives exhibited IC50 values against colon carcinoma HCT-116 cells as low as 6.2 μM, indicating significant cytotoxicity .
    • Another study found that compounds with similar structures showed promising activity against breast cancer cell lines (T47D) with IC50 values ranging from 27.3 μM to 43.4 μM .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazole derivatives have been known to exhibit activity against various bacterial strains.

  • Antibacterial Screening :
    • Compounds structurally related to the target compound have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
    • The mechanism may involve interference with bacterial cell wall synthesis or enzyme inhibition.

Enzyme Inhibition

The compound may also function as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

  • Enzyme Inhibition Studies :
    • Similar triazole compounds have been reported to exhibit strong inhibitory effects on AChE, suggesting a potential application in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of triazole derivatives:

  • The presence of the benzoxazole moiety enhances binding affinity to biological targets.
  • Substituents on the triazole ring significantly influence the compound's potency and selectivity against various targets.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.
  • Synthesis Optimization : Developing more efficient synthetic routes for large-scale production.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions starting with the preparation of benzoxazole and triazole intermediates. Key steps include:

  • Cyclocondensation : Formation of the benzoxazole core using anhydrous aluminum chloride or palladium catalysts under inert conditions .
  • Triazole Coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the triazole-carboxamide moiety .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for coupling reactions due to their ability to stabilize intermediates .
  • Yield Optimization : Techniques like continuous flow synthesis or microwave-assisted reactions improve efficiency and reduce byproducts .

Q. How can researchers confirm the structural identity and purity of this compound?

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and validate stereochemistry .
  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to verify substituent positions and coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
    • HPLC-MS : Reverse-phase HPLC with ESI-MS detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) and molecular ion peaks .

Q. What are the primary biological targets or activities reported for this compound?

  • Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC values: 2–8 µg/mL) .
  • Anticancer Potential : Screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values ranging from 10–50 µM .
  • Enzyme Inhibition : Assessed against kinases or proteases via fluorometric assays, showing competitive inhibition (Ki_i < 1 µM) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural analysis?

  • SHELX Tools : Use SHELXD for phase determination and SHELXL for refining twinned data (e.g., applying HKLF 5 format for twin refinement) .
  • Disorder Modeling : Split occupancy refinement for flexible substituents (e.g., phenylethyl groups) and constraints to stabilize thermal parameters .
  • Validation : Cross-check with PLATON or CCDC Mercury to identify residual electron density peaks (>0.3 eÅ3^{-3}) .

Q. What experimental strategies address contradictions in bioactivity data across studies?

  • Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation for MTT) .
  • Solubility Control : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent interference in cellular assays .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Synthesize analogs with halogen (F, Br) or electron-donating groups (e.g., methoxy) at the 4-chlorophenyl position .
  • Triazole Modifications : Replace the methyl group with bulkier substituents (e.g., cyclopentyl) to enhance binding pocket interactions .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., carboxamide NH as a donor) .

Q. What computational methods predict metabolic stability or toxicity?

  • ADMET Prediction : Tools like SwissADME or ProTox-II to estimate hepatic clearance (e.g., CYP3A4 metabolism) and hERG inhibition risk .
  • Docking Simulations : AutoDock Vina or Glide for modeling interactions with cytochrome P450 enzymes (e.g., binding affinity < -8 kcal/mol) .
  • Metabolite Identification : LC-MS/MS with collision-induced dissociation (CID) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Methodological Challenges and Solutions

Q. How can researchers mitigate low yields during triazole-carboxamide coupling?

  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos or CuI/DBU systems to enhance cross-coupling efficiency .
  • Temperature Control : Maintain reactions at 60–80°C to balance activation energy and side reactions .
  • Workup Optimization : Use aqueous/organic biphasic extraction (e.g., ethyl acetate/water) to isolate the product from unreacted intermediates .

Q. What analytical techniques resolve overlapping signals in NMR spectra?

  • 2D NMR : HSQC and HMBC to correlate 1^1H-13^13C couplings and assign crowded aromatic regions .
  • Variable Temperature NMR : Heat samples to 50°C to reduce rotational barriers and sharpen split peaks .
  • Deuterated Solvents : Use DMSO-d6_6 instead of CDCl3_3 for better solubility and dispersion of signals .

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